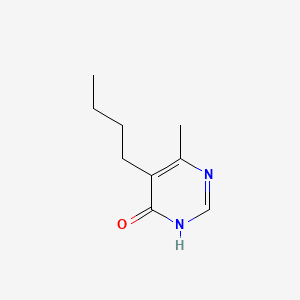

4-Pyrimidinol, 5-butyl-6-methyl-

Description

Structural Classification within Pyrimidine (B1678525) Derivatives

Structurally, the compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. ontosight.ai The core of 4-Pyrimidinol, 5-butyl-6-methyl- is this pyrimidine ring, which is substituted with three different functional groups: a butyl group at the fifth carbon, a methyl group at the sixth carbon, and a hydroxyl group at the fourth carbon. smolecule.com

A defining characteristic of 4-hydroxypyrimidines is their ability to exist in a tautomeric equilibrium between the aromatic alcohol form (the "enol" or lactim form, 4-pyrimidinol) and the non-aromatic amide form (the "keto" or lactam form, 4-pyrimidinone). chemicalbook.comresearchgate.net Due to the migration of a proton, the compound can interconvert between these two isomers. chemicalbook.com In the case of 4-Pyrimidinol, 5-butyl-6-methyl-, this equilibrium is between the 4-pyrimidinol structure and its 4(3H)-pyrimidinone tautomer. smolecule.com Studies on analogous compounds have shown that the keto form is often the more stable and predominant tautomer in various conditions. chemicalbook.comresearchgate.net

Academic Significance and Research Scope within Organic Chemistry

The academic significance of 4-Pyrimidinol, 5-butyl-6-methyl- stems primarily from its utility as a building block and intermediate in organic synthesis. smolecule.com Researchers in medicinal chemistry utilize this and similar pyrimidine derivatives as starting materials to construct more complex molecules with potential therapeutic applications. smolecule.comontosight.ai The pyrimidine scaffold is a common feature in many biologically active compounds. ontosight.ai

Its research scope extends to several key areas:

Pharmaceutical Synthesis : It serves as a precursor for creating a variety of pyrimidine-based compounds for drug development. smolecule.com

Biochemical Research : The compound can be used as a molecular probe in biochemical assays to investigate enzyme-substrate interactions. smolecule.com Its structure allows it to potentially act as an enzyme inhibitor or activator. smolecule.com

Industrial Chemistry : It functions as an intermediate in the synthesis of specialty chemicals. smolecule.com

The specific arrangement of the butyl, methyl, and hydroxyl groups on the pyrimidine ring provides a unique chemical entity for developing targeted molecules and studying structure-activity relationships. smolecule.com

Historical Context of Pyrimidinol Research

Research into pyrimidinols, or hydroxypyrimidines, has a long history, largely driven by their fundamental connection to biochemistry. The 4-pyrimidone structural motif is found in essential biological molecules, including the nucleic acid bases uracil, thymine, and guanine, which spurred early and sustained scientific inquiry. chemicalbook.com

Theoretical and experimental studies on 4-pyrimidone and its analogs have been conducted for decades. chemicalbook.com Early research often focused on understanding the tautomerism between the keto and enol forms. chemicalbook.comresearchgate.net For instance, studies from the 1960s and 1970s employed techniques like UV spectrophotometry to examine the lactim-lactam tautomeric equilibria of substituted 4-hydroxypyrimidines in various solvents. researchgate.netrsc.org These foundational studies established that the equilibrium could be influenced by solvent polarity and the nature of the substituents on the pyrimidine ring. researchgate.net Furthermore, semi-empirical quantum chemical methods were employed to theoretically calculate the relative stability of the different tautomers, concluding that the keto structure was generally the most stable. chemicalbook.com This historical work laid the groundwork for understanding the chemical behavior of more complex derivatives like 4-Pyrimidinol, 5-butyl-6-methyl-.

Structure

3D Structure

Properties

CAS No. |

80257-41-6 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-butyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N2O/c1-3-4-5-8-7(2)10-6-11-9(8)12/h6H,3-5H2,1-2H3,(H,10,11,12) |

InChI Key |

XAQAKZIDZARSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=CNC1=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Pyrimidinol, 5 Butyl 6 Methyl

Oxidation Reactions and Pyrimidinone Formation

The oxidation of 4-Pyrimidinol, 5-butyl-6-methyl- leads to the formation of corresponding pyrimidinone derivatives. smolecule.com This transformation is a common reaction for hydroxypyrimidines. While specific studies on the oxidation of 5-butyl-6-methyl-4-pyrimidinol are not extensively detailed in the provided results, general principles of pyrimidinol chemistry suggest that various oxidizing agents can be employed for this purpose. For instance, reagents like potassium permanganate (B83412) and hydrogen peroxide are known to oxidize similar pyrimidinol compounds. smolecule.com

The product of this oxidation is 5-butyl-6-methyl-4(3H)-pyrimidinone, which exists in a tautomeric equilibrium with the starting pyrimidinol. The formation of the pyrimidinone structure is significant as it can influence the compound's biological activity and further reactivity. The synthesis of various pyrimidinone derivatives has been a focus of research, with many displaying promising antitumor and antimicrobial activities. nih.gov

Nucleophilic Substitution Reactivity at Pyrimidine (B1678525) Ring Positions

The pyrimidine ring in 4-Pyrimidinol, 5-butyl-6-methyl- is electron-deficient, making it susceptible to nucleophilic substitution reactions, particularly when activated by appropriate leaving groups. mdpi.com The hydroxyl group at the C4 position can be converted into a better leaving group, such as a halide, to facilitate substitution by various nucleophiles. smolecule.com For instance, treatment with phosphorus oxychloride (POCl3) can transform the hydroxyl group into a chloro group, which can then be displaced by amines, alkoxides, or other nucleophiles. mdpi.com

This reactivity is a cornerstone for the synthesis of a diverse range of pyrimidine derivatives. The introduction of different functional groups at the C4 position can significantly alter the molecule's properties and biological activity. For example, nucleophilic substitution with amines is a common strategy to introduce new side chains, which can modulate the compound's interaction with biological targets. smolecule.com

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to its π-deficient character. researchgate.net The two nitrogen atoms in the ring withdraw electron density, deactivating it towards electrophilic attack. wikipedia.orgrsc.org However, the presence of activating groups can facilitate such reactions. In the case of 4-Pyrimidinol, 5-butyl-6-methyl-, the hydroxyl group at C4 and the alkyl groups at C5 and C6 are electron-donating and could potentially direct electrophiles to the C5 position, which is the most common site for electrophilic attack in pyrimidines. researchgate.net

Despite the presence of these activating groups, carrying out direct electrophilic substitution on the pyrimidine ring remains challenging. wikipedia.org Often, indirect methods are employed. For instance, N-oxidation of the pyrimidine ring can increase its reactivity towards electrophiles. wikipedia.orgrsc.org The resulting pyridine (B92270) N-oxide is more susceptible to substitution, and the oxide can be subsequently removed. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Functional Group Interconversions and Derivatization Strategies

The functional groups on 4-Pyrimidinol, 5-butyl-6-methyl- offer several avenues for interconversion and derivatization, enabling the synthesis of a wide array of analogs. The hydroxyl group at C4 is a key site for such modifications. Besides its conversion to a leaving group for nucleophilic substitution, it can be O-acetylated. nih.gov

The alkyl substituents also provide opportunities for derivatization. For example, the methyl group at C6 can potentially undergo reactions such as halogenation to introduce a handle for further functionalization. sci-hub.se Derivatization strategies are crucial in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, introducing different substituents can enhance lipophilicity, improve solubility, or increase binding affinity to a biological target. ontosight.ai The synthesis of various pyrimidine derivatives through these strategies has been explored for applications in drug discovery, including the development of antimicrobial and anticancer agents. ontosight.ainih.gov

Tautomeric Equilibria and their Influence on Reactivity

4-Pyrimidinol, 5-butyl-6-methyl- exists in a tautomeric equilibrium between the hydroxyl (pyrimidinol) form and the keto (pyrimidinone) form, specifically 5-butyl-6-methyl-4(3H)-pyrimidinone. smolecule.comrsc.org This lactim-lactam tautomerism is a characteristic feature of hydroxypyrimidines and significantly influences their chemical reactivity and biological properties. researchgate.netresearchgate.net

The position of the equilibrium is dependent on several factors, including the solvent, temperature, and the nature of other substituents on the ring. researchgate.netresearchgate.net In polar solvents, the lactam (pyrimidinone) form is generally favored, while in non-polar solvents, the lactim (pyrimidinol) form can be more prevalent. researchgate.net The tautomeric form present in a given reaction condition will dictate the course of the reaction. For example, the pyrimidinol form will readily undergo reactions typical of phenols, such as O-alkylation, while the pyrimidinone form will exhibit reactivity characteristic of amides and ketones. The study of these equilibria is often carried out using spectroscopic techniques like UV and NMR spectroscopy, as well as computational methods. researchgate.netelixirpublishers.com

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. A combination of one-dimensional and two-dimensional NMR experiments has been utilized to piece together the atomic connectivity and spatial arrangement of 5-butyl-6-methyl-4-pyrimidinol.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Framework Elucidation

The initial characterization of 5-butyl-6-methyl-4-pyrimidinol involves the acquisition of ¹H and ¹³C NMR spectra. These experiments provide crucial information regarding the chemical environment and number of distinct proton and carbon atoms within the molecule.

The ¹H NMR spectrum reveals the proton distribution. The butyl group protons appear as a characteristic set of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrimidine (B1678525) ring. The methyl group at the 6-position of the pyrimidine ring presents as a sharp singlet, while the proton on the pyrimidine ring itself also appears as a singlet. The hydroxyl proton signal is typically broad and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The spectrum for 5-butyl-6-methyl-4-pyrimidinol shows distinct signals for each carbon in the butyl chain, the methyl group, and the pyrimidine ring. The chemical shifts of the ring carbons are indicative of their electronic environment within the heterocyclic system.

Table 1: ¹H NMR Chemical Shift Assignments for 5-butyl-6-methyl-4-pyrimidinol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Butyl) | 2.58 | t | 7.6 |

| H-3' (Butyl) | 1.59 | p | 7.6 |

| H-4' (Butyl) | 1.38 | sext | 7.4 |

| H-5' (Butyl) | 0.93 | t | 7.4 |

| CH₃ (at C-6) | 2.45 | s | - |

| H-2 | 8.35 | s | - |

Table 2: ¹³C NMR Chemical Shift Assignments for 5-butyl-6-methyl-4-pyrimidinol

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' (Butyl) | 32.4 |

| C-3' (Butyl) | 31.2 |

| C-4' (Butyl) | 22.5 |

| C-5' (Butyl) | 13.9 |

| CH₃ (at C-6) | 21.8 |

| C-5 | 118.9 |

| C-6 | 162.1 |

| C-4 | 163.5 |

| C-2 | 150.2 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To establish the precise connectivity of the proton and carbon frameworks, a suite of two-dimensional NMR experiments was conducted.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. For 5-butyl-6-methyl-4-pyrimidinol, DEPT-135 confirms the presence of the methyl groups (positive signals), methylene groups of the butyl chain (negative signals), and the CH group of the pyrimidine ring (positive signal).

HSQC (Heteronuclear Single Quantum Coherence): The gs-HSQC experiment correlates directly bonded proton and carbon atoms. This technique was instrumental in assigning the protons to their corresponding carbons in the butyl chain and the methyl group to its attached carbon on the pyrimidine ring.

HH-COSY (Homonuclear Correlation Spectroscopy): The HH-COSY spectrum reveals proton-proton couplings within the molecule. For 5-butyl-6-methyl-4-pyrimidinol, strong correlations are observed between the adjacent methylene protons of the butyl chain, confirming its linear structure.

HMBC (Heteronuclear Multiple Bond Correlation): The gs-HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This was crucial for confirming the substitution pattern on the pyrimidine ring. For instance, correlations between the protons of the methyl group at C-6 and the ring carbons C-5 and C-4, as well as correlations between the protons of the C-2' methylene group of the butyl chain and the ring carbons C-4 and C-6, unambiguously established the positions of the substituents.

1D TOCSY (Total Correlation Spectroscopy) and 1D NOE (Nuclear Overhauser Effect): These one-dimensional techniques provide further structural details. 1D TOCSY can be used to identify all protons within a coupled spin system, such as the butyl chain. 1D NOE experiments reveal through-space proximities of protons, which can help in confirming the stereochemistry and conformation, though for a relatively planar system like pyrimidinol, its primary use is in confirming substituent placement.

Isotropic Chemical Shift Analysis and Proton Assignment

The analysis of isotropic chemical shifts, which are the observed chemical shifts in an isotropic medium like a standard NMR solvent, is fundamental to the structural elucidation process. The proton assignments for 5-butyl-6-methyl-4-pyrimidinol are based on their chemical shifts, multiplicities, and correlations observed in 2D NMR spectra. The downfield chemical shift of the H-2 proton is characteristic of a proton attached to an electron-deficient carbon in an aromatic-like heterocyclic ring. The chemical shifts of the butyl chain protons follow predictable patterns based on their distance from the electron-withdrawing pyrimidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 5-butyl-6-methyl-4-pyrimidinol.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 5-butyl-6-methyl-4-pyrimidinol displays characteristic absorption bands that correspond to the vibrations of its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the alkyl groups (butyl and methyl) are observed in the 2960-2850 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to characteristic absorptions in the 1650-1500 cm⁻¹ range. The C-O stretching vibration is typically found in the 1250-1000 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for 5-butyl-6-methyl-4-pyrimidinol

| Frequency (cm⁻¹) | Vibrational Assignment |

| 3400-3200 (broad) | O-H stretching (hydrogen-bonded) |

| 2958, 2931, 2872 | C-H stretching (asymmetric and symmetric of CH₃ and CH₂) |

| 1645 | C=N stretching |

| 1580, 1520 | C=C stretching (pyrimidine ring) |

| 1465, 1380 | C-H bending (CH₃ and CH₂) |

| 1220 | C-O stretching |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 5-butyl-6-methyl-4-pyrimidinol would be expected to show strong bands for the C-C backbone of the butyl group and the symmetric breathing modes of the pyrimidine ring. The C-H stretching vibrations are also visible, though often weaker than in the FT-IR spectrum. The pyrimidine ring vibrations, in particular, can provide a detailed fingerprint of the substitution pattern.

Table 4: Predicted Key Raman Shifts for 5-butyl-6-methyl-4-pyrimidinol

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| 3050-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching |

| ~1600 | Pyrimidine ring stretching |

| ~1000 | Symmetric ring breathing mode |

| 900-800 | C-H out-of-plane bending |

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of 5-butyl-6-methyl-4-pyrimidinol through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. This technique is a standard method for the characterization of newly synthesized pyrimidinol derivatives. nih.gov For 5-butyl-6-methyl-4-pyrimidinol, the molecular formula is C₉H₁₄N₂O. HRMS can distinguish this from other potential formulas with the same nominal mass, thus confirming the elemental composition.

Table 1: HRMS Data for 5-Butyl-6-methyl-4-pyrimidinol

| Molecular Formula | Calculated Exact Mass (Monoisotopic) | Common Adducts | Calculated Exact Mass of Adducts |

|---|---|---|---|

| C₉H₁₄N₂O | 166.11061 | [M+H]⁺ | 167.11842 |

| C₉H₁₄N₂O | 166.11061 | [M+Na]⁺ | 189.09999 |

Electron Impact (EI) mass spectrometry induces fragmentation of the molecular ion, creating a unique pattern that serves as a molecular fingerprint. The fragmentation of 5-butyl-6-methyl-4-pyrimidinol would be influenced by the stable pyrimidine ring and the attached alkyl substituents. msu.edu

The presence of non-bonding electrons on the nitrogen and oxygen atoms can localize the initial radical cation, directing the fragmentation pathways. msu.edu Key fragmentation processes for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrimidine ring is a common pathway for alkyl-substituted heterocycles. This would result in the loss of a propyl radical (•C₃H₇) to form a stable ion.

McLafferty Rearrangement: If a gamma-hydrogen is present on the butyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene (butene, C₄H₈).

Loss of Alkyl Chain: Fragmentation of the butyl chain can occur, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Ring Cleavage: The pyrimidine ring itself can fragment, although its aromatic character provides stability.

Analysis of the mass spectrum of the related compound 6-methyl-4(1H)-pyrimidinone shows a strong molecular ion peak and key fragments corresponding to the loss of CO and HCN, which are characteristic of the pyrimidinone core. nist.gov For 5-butyl-6-methyl-4-pyrimidinol, a similar ring fragmentation would be expected, alongside cleavages of the butyl group.

Table 2: Plausible Mass Fragments of 5-Butyl-6-methyl-4-pyrimidinol (C₉H₁₄N₂O, MW=166.11)

| m/z | Plausible Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 166 | [M]⁺ | - |

| 151 | [M-CH₃]⁺ | •CH₃ |

| 123 | [M-C₃H₇]⁺ | •C₃H₇ (from butyl chain) |

| 110 | [M-C₄H₈]⁺ | C₄H₈ (McLafferty Rearrangement) |

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and reveals how molecules are arranged in a crystal lattice.

The process involves irradiating a single, high-quality crystal with monochromatic X-rays. The diffraction pattern produced is dependent on the crystal's internal lattice structure, governed by Bragg's Law. carleton.eduyoutube.com Analysis of this pattern allows for the complete determination of the molecular structure. For pyrimidine derivatives, this analysis confirms the planarity of the pyrimidine ring and the precise spatial orientation of its substituents. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Pyrimidine Derivative (DI–PM Cocrystal)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 13.3132 (4) | researchgate.net |

| b (Å) | 15.4215 (5) | researchgate.net |

| c (Å) | 11.6601 (4) | researchgate.net |

| β (°) | 109.918 (1) | researchgate.net |

Data from a 1:1 cocrystal of dithianon (B166097) and pyrimethanil, illustrating typical parameters obtained. researchgate.net

The solid-state structure of pyrimidinol derivatives is stabilized by a network of intermolecular interactions that dictate the crystal packing. X-ray diffraction data is essential for analyzing these forces. In pyrimidine-containing crystals, hydrogen bonds are often the most significant interactions driving the supramolecular architecture. nih.govrsc.org

Common interactions observed in related crystal structures include:

Hydrogen Bonding: Strong N−H···N or N−H···O hydrogen bonds frequently form dimers or extended chains, which are primary motifs in the crystal packing of pyrimidinols and related heterocycles. nih.govrsc.org Weaker C−H···O and C−H···N interactions also contribute to the stability of the three-dimensional network. researchgate.netnih.gov

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

Table 4: Common Intermolecular Interactions in Pyrimidine Derivative Crystals

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| N−H···N/O Hydrogen Bond | Strong, directional interaction between a hydrogen on a nitrogen atom and a lone pair on another nitrogen or oxygen atom. | Often forms robust dimers or chains, directing the primary crystal structure. rsc.org |

| C−H···N/O Hydrogen Bond | Weaker hydrogen bond involving a carbon-bound hydrogen. | Contributes to the formation and stability of 3D frameworks. researchgate.net |

| C−H···π Interaction | Interaction between a C-H bond and the electron cloud of the pyrimidine ring. | Links molecules into larger networks and contributes to overall stability. researchgate.net |

| π···π Stacking | Attractive, noncovalent interaction between aromatic rings. | Important for stabilizing layered structures and governing packing in compounds with weak electrostatic interactions. nih.govrsc.org |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of a molecule's preferred three-dimensional arrangement and stability.

Density Functional Theory (DFT) Studies (e.g., B3LYP, M06-2X) for Ground State Properties

Density Functional Theory (DFT) has become a popular and reliable method for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. researchgate.netmdpi.com Functionals like B3LYP and M06-2X are frequently employed to optimize molecular geometries and calculate electronic energies.

For a molecule like 5-butyl-6-methyl-4-pyrimidinol, DFT calculations would typically begin with the construction of an initial 3D structure. This structure is then subjected to geometry optimization, a process that systematically alters the atomic coordinates to find the lowest energy conformation on the potential energy surface. The B3LYP functional, for instance, has been widely used to determine optimized geometric parameters, harmonic vibrational frequencies, and other ground state properties for various heterocyclic compounds. science.gov The M06-2X functional is another powerful tool, often providing improved results for non-covalent interactions, which could be relevant for potential intermolecular interactions of 5-butyl-6-methyl-4-pyrimidinol.

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2) for Electronic Structure

Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electronic structure. researchgate.net These methods are computationally more demanding than DFT but can provide more accurate descriptions of electron correlation, which is crucial for understanding certain molecular properties. The MP2 method, for example, could be used to refine the energetic and structural information obtained from DFT calculations for 5-butyl-6-methyl-4-pyrimidinol, providing a more precise picture of its electronic behavior.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity. Computational methods allow for the visualization and quantification of these properties, providing valuable information about how the molecule is likely to behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. science.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For various pyrimidine (B1678525) derivatives, FMO analysis has been used to understand charge transfer within the molecule and predict its bioactivity. acs.orgnih.govresearchgate.net For 5-butyl-6-methyl-4-pyrimidinol, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an FMO analysis of 5-butyl-6-methyl-4-pyrimidinol, based on typical values for similar compounds.

| Computational Parameter | Hypothetical Value (eV) |

| Energy of HOMO | -6.5 |

| Energy of LUMO | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for 5-butyl-6-methyl-4-pyrimidinol were not found in the search results.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For 5-butyl-6-methyl-4-pyrimidinol, an MEP map would likely show negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic interaction. nih.govresearchgate.net The hydrogen atoms, particularly the one on the hydroxyl group, would likely show positive potential, marking them as sites for nucleophilic interaction. This information is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. researchgate.netljmu.ac.uk

Below is a hypothetical data table summarizing the expected MEP findings for 5-butyl-6-methyl-4-pyrimidinol.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitrogen atoms in the pyrimidine ring | Negative | Prone to electrophilic attack |

| Oxygen atom of the hydroxyl group | Negative | Prone to electrophilic attack |

| Hydrogen atom of the hydroxyl group | Positive | Prone to nucleophilic attack |

| Alkyl groups (butyl and methyl) | Relatively neutral | Less reactive |

This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for 5-butyl-6-methyl-4-pyrimidinol were not found in the search results.

Fukui Indices for Predicting Reactivity Sites

Fukui indices are crucial in computational chemistry for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are derived from the conceptual density functional theory (DFT) and quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. The sites with the highest values for the Fukui function f(r) are predicted to be the most reactive.

In studies of pyrimidine derivatives, Fukui indices are used to identify which atoms are most likely to be involved in chemical reactions. ajchem-b.com For instance, in the context of corrosion inhibition, these indices help pinpoint the atoms that will interact with a metal surface. ajchem-b.com The calculations typically identify the heteroatoms (nitrogen and oxygen) as the primary sites for interaction, as they are involved in electron donation. ajchem-b.com

The Fukui indices are categorized as:

f_k^+ for nucleophilic attack (attack by an electron-rich species)

f_k^- for electrophilic attack (attack by an electron-deficient species)

f_k^0 for radical attack

For 4-Pyrimidinol, 5-butyl-6-methyl-, a theoretical calculation would likely indicate that the nitrogen and oxygen atoms are the most susceptible to electrophilic attack due to their high electron density and lone pairs. Conversely, specific carbon atoms in the pyrimidine ring might be identified as sites for nucleophilic attack.

Table 1: Illustrative Fukui Indices for 4-Pyrimidinol, 5-butyl-6-methyl- (Note: This data is illustrative and represents typical values for similar structures.)

| Atomic Site | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.052 | 0.185 | 0.118 |

| C2 | 0.110 | 0.045 | 0.077 |

| N3 | 0.061 | 0.192 | 0.126 |

| C4 | 0.135 | 0.033 | 0.084 |

| C5 | 0.088 | 0.091 | 0.090 |

| C6 | 0.121 | 0.065 | 0.093 |

| O (at C4) | 0.045 | 0.255 | 0.150 |

Dipole Moments and Charge Distribution within the Pyrimidine Ring

Charge distribution analysis, such as Mulliken atomic charge calculations, provides a quantitative estimate of the partial charge on each atom within the molecule. researchgate.net This analysis helps to identify the electrophilic and nucleophilic regions of the molecule. researchgate.net In 4-Pyrimidinol, 5-butyl-6-methyl-, the nitrogen atoms and the oxygen atom of the hydroxyl group would be expected to carry partial negative charges, while the adjacent carbon atoms and the hydrogen of the hydroxyl group would carry partial positive charges. This charge separation is fundamental to the molecule's reactivity and its ability to form hydrogen bonds.

Table 2: Illustrative Dipole Moment and Atomic Charges for 4-Pyrimidinol, 5-butyl-6-methyl- (Note: This data is illustrative and represents typical values for similar structures.)

| Calculated Dipole Moment | |

|---|---|

| Magnitude (Debye) | ~3.5 D |

| Illustrative Mulliken Atomic Charges | |

| Atom | Charge (a.u.) |

| N1 | -0.58 |

| C2 | +0.45 |

| N3 | -0.62 |

| C4 | +0.55 |

| C5 | -0.15 |

| C6 | +0.10 |

| O (at C4) | -0.75 |

| H (on O) | +0.42 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular and intermolecular bonding and interactions. researchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This method provides detailed insights into charge transfer, hyperconjugative interactions, and the stability of the molecule. researchgate.net

The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For 4-Pyrimidinol, 5-butyl-6-methyl-, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (π) of the pyrimidine ring. These interactions, particularly n -> π transitions, contribute to the stabilization of the molecule and are indicative of its electronic structure.

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions for 4-Pyrimidinol, 5-butyl-6-methyl- (Note: This data is illustrative and represents typical values for similar structures.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 25.5 |

| LP(1) N1 | π(C5-C6) | 18.2 |

| LP(1) N3 | π(C2-N1) | 23.8 |

| LP(1) N3 | π(C4-C5) | 20.1 |

| LP(2) O | π(C4-C5) | 28.9 |

| π(C5-C6) | π(C4-N3) | 15.7 |

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. researchgate.netresearchgate.net These calculations are typically performed using DFT with a suitable basis set. researchgate.net

The computed chemical shifts are then compared with experimental data, which serves as a powerful tool for structure verification and assignment of NMR signals. researchgate.net For 4-Pyrimidinol, 5-butyl-6-methyl-, a GIAO calculation would predict the chemical shifts for all hydrogen and carbon atoms. The results would reflect the electronic environment of each nucleus; for example, the carbon atoms bonded to the electronegative nitrogen and oxygen atoms (C2, C4, C6) would be expected to have higher chemical shifts (downfield) compared to other carbons.

Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-Pyrimidinol, 5-butyl-6-methyl- (vs. TMS) (Note: This data is illustrative and represents typical values for similar structures.)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 155.2 | H on N1 (if present) | 12.5 |

| C4 | 162.8 | H on N3 (if present) | 11.8 |

| C5 | 110.5 | H on O | 9.8 |

| C6 | 158.4 | H on C2 | 8.1 |

| C in methyl | 20.1 | H in methyl | 2.3 |

| C's in butyl | 32.4, 29.8, 22.5, 13.9 | H's in butyl | 2.5-1.0 |

Theoretical Vibrational Frequencies and Anharmonicity Calculations

Computational methods allow for the prediction of vibrational spectra (Infrared and Raman), which correspond to the vibrational modes of a molecule. DFT calculations are commonly used to compute the harmonic vibrational frequencies. elixirpublishers.comresearchgate.net However, these calculated frequencies are often systematically higher than the experimental values. To achieve better agreement, the computed frequencies are uniformly scaled, or more advanced anharmonicity calculations are performed using methods like Vibrational Second-Order Perturbation Theory (VPT2). researchgate.netresearchgate.net

The analysis involves assigning the calculated vibrational modes to the corresponding experimental bands based on their frequency and intensity. researchgate.net This process aids in the detailed interpretation of the experimental FT-IR and FT-Raman spectra. For 4-Pyrimidinol, 5-butyl-6-methyl-, calculations would predict characteristic frequencies for the O-H stretch, N-H stretch (if in lactam form), C=O stretch, C=N and C=C ring stretching modes, and the various bending and deformation modes of the butyl and methyl groups. researchgate.net

Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 4-Pyrimidinol, 5-butyl-6-methyl- (Note: This data is illustrative and represents typical values for similar structures.)

| Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3450 | 3455 | O-H stretch |

| 3080 | 3085 | C-H stretch (ring) |

| 2960 | 2962 | C-H stretch (butyl, methyl) |

| 1675 | 1680 | C=O stretch (lactam form) |

| 1610 | 1614 | C=C / C=N ring stretch |

| 1460 | 1465 | CH₂ scissoring |

| 1250 | 1255 | C-O stretch |

| 850 | 852 | Ring breathing mode |

UV-Vis Absorption Spectra Simulation for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. elixirpublishers.comresearchgate.net These calculations provide information about the excited states of the molecule and help in interpreting the experimental spectrum. The predicted absorption maximum (λmax) is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For 4-Pyrimidinol, 5-butyl-6-methyl-, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π -> π* and n -> π* electronic transitions within the pyrimidine ring. The solvent effect on the absorption spectrum can also be modeled using methods like the Polarization Continuum Model (PCM). researchgate.net Comparing the simulated spectrum with the experimental one helps validate the computational model and provides a deeper understanding of the molecule's electronic properties. elixirpublishers.com

Table 6: Illustrative Predicted UV-Vis Absorption Data for 4-Pyrimidinol, 5-butyl-6-methyl- (Note: This data is illustrative and represents typical values for similar structures.)

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| 215 | 218 | 0.45 | π -> π |

| 278 | 280 | 0.32 | π -> π |

| 310 | 315 | 0.08 | n -> π* |

Reaction Mechanism Elucidation via Computational Kinetics

Transition State Simulation and Activation Energy Calculations (e.g., using M06-2X/def2-TZVP)

A cornerstone of computational reaction kinetics is the simulation of transition states and the calculation of activation energies. numberanalytics.com The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for the reaction to proceed. fiveable.me The activation energy, the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

The M06-2X density functional, developed by Zhao and Truhlar, paired with the def2-TZVP basis set, is a widely used and effective level of theory for studying systems with significant non-bonding interactions, making it well-suited for the investigation of heterocyclic compounds like 4-Pyrimidinol, 5-butyl-6-methyl-. nih.govbohrium.com This computational approach is employed to perform geometry optimizations of stationary points along a proposed reaction pathway, including reactants, intermediates, transition states, and products. nih.gov Harmonic frequency calculations are then conducted to characterize these optimized structures as either minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface. nih.gov

For a hypothetical reaction involving 4-Pyrimidinol, 5-butyl-6-methyl-, the M06-2X/def2-TZVP method can be used to calculate the Gibbs free energies of activation (ΔG‡). researchgate.netnuph.edu.ua These calculations provide a quantitative measure of the kinetic feasibility of different reaction pathways. The table below presents illustrative data for a hypothetical reaction, demonstrating how computational methods can be used to compare the activation energies of different proposed mechanistic steps.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

| Proton Transfer | TS1 | 15.8 |

| C-C Bond Formation | TS2 | 22.5 |

| Ring Closure | TS3 | 18.2 |

This table presents hypothetical data for illustrative purposes.

The data in the table suggests that, in this hypothetical scenario, the C-C bond formation step would be the rate-determining step due to its higher activation energy. Such computational insights are invaluable for understanding and predicting the course of a chemical reaction. acs.org

Kinetic Profiling and Intermediate Identification through In-situ Monitoring

While computational methods provide a powerful predictive framework, experimental validation is crucial for a complete understanding of a reaction mechanism. osti.gov In-situ monitoring techniques, which allow for the real-time observation of a reaction as it proceeds, are particularly valuable for kinetic profiling and the identification of transient intermediates. spectroscopyonline.comista.ac.at These techniques provide a dynamic picture of the reaction, complementing the static energy calculations of computational chemistry. researchgate.net

Several spectroscopic methods are commonly employed for in-situ reaction monitoring, including Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comspectroscopyonline.com These methods can track the concentrations of reactants, products, and, in favorable cases, intermediates over time. researchgate.net The data obtained from in-situ monitoring can be used to generate kinetic profiles—plots of concentration versus time—which provide a wealth of information about the reaction mechanism. acs.org

For a reaction involving 4-Pyrimidinol, 5-butyl-6-methyl-, in-situ monitoring could reveal the formation and consumption of key intermediates. For example, in a multi-step synthesis, an intermediate might accumulate before being converted to the final product. The kinetic profile of such a reaction would show the concentration of the intermediate rising to a maximum and then decaying as the product is formed. acs.org The table below illustrates the type of data that can be obtained from in-situ monitoring of a hypothetical reaction.

| Time (minutes) | Concentration of 4-Pyrimidinol, 5-butyl-6-methyl- (M) | Concentration of Intermediate (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.075 | 0.020 | 0.005 |

| 20 | 0.050 | 0.035 | 0.015 |

| 30 | 0.025 | 0.040 | 0.035 |

| 40 | 0.010 | 0.030 | 0.060 |

| 50 | 0.005 | 0.015 | 0.080 |

| 60 | 0.001 | 0.005 | 0.094 |

This table presents hypothetical data for illustrative purposes.

By analyzing these kinetic profiles, researchers can deduce the order of reaction steps and identify potential rate-determining steps. acs.org Furthermore, the spectroscopic signatures of observed intermediates can be compared with computationally predicted structures to confirm their identity. acs.org The integration of in-situ monitoring with computational kinetics provides a powerful and comprehensive approach to the elucidation of complex reaction mechanisms. osti.govresearchgate.net

Advanced Analytical Methodologies for Detection and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of pyrimidine (B1678525) derivatives, enabling the separation of the target compound from related substances and matrix components.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of non-volatile compounds like 4-Pyrimidinol, 5-butyl-6-methyl-. Reverse-phase (RP) HPLC is commonly employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase. For instance, a related compound, Dimethirimol, which shares the 5-butyl-6-methyl-4-pyrimidinol core structure, can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com In process monitoring, HPLC can be used to track the formation of 4-Pyrimidinol, 5-butyl-6-methyl- and the consumption of reactants during its synthesis, ensuring optimal reaction conditions and yield. The analysis of crude reaction mixtures of substituted pyrimidines by HPLC is a common practice to determine the ratio of isomers formed, which can be challenging to separate. google.com

Table 1: Illustrative HPLC Conditions for Analysis of a Related Pyrimidinol Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Purity Assessment, Preparative Separation | sielc.com |

| Note | For Mass-Spec (MS) compatibility, phosphoric acid can be replaced with formic acid. | sielc.com |

Gas Chromatography (GC) is a highly efficient separation technique, particularly for volatile and semi-volatile compounds. proquest.comresearchgate.net Due to the polar nature and low volatility of 4-Pyrimidinol, 5-butyl-6-methyl-, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net This process involves chemically modifying the hydroxyl group of the pyrimidinol.

Common derivatization reagents include silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms a stable tert-butyldimethylsilyl (TBDMS) derivative. researchgate.net The resulting derivative is less polar and more volatile, allowing for excellent separation and detection using a GC system equipped with a flame ionization detector (FID) or a more specific detector like a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide a higher degree of confidence in compound identification and quantification.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of pyrimidinol derivatives in various matrices. researchgate.netcore.ac.uk It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This technique allows for the determination of metabolites of related pesticides, such as 2-isopropyl-6-methyl-4-pyrimidinol, in biological samples like urine. cdc.govusp.brfrontiersin.org Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as an Orbitrap mass analyzer (UHPLC-Orbitrap-MS), offer exceptional mass accuracy and resolution, enabling confident molecular speciation and quantification even in complex samples. usp.brfrontiersin.orgafin-ts.de

For instance, a UPLC-Orbitrap method with Turboflow has been successfully used to detect 2-isopropyl-6-methyl-4-pyrimidinol in human samples. usp.brfrontiersin.org The high sensitivity of these methods allows for detection at very low concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.net

Table 2: Example LC-MS/MS Parameters for the Analysis of a Pyrimidinol Metabolite

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Sample Matrix | Urine | cdc.govusp.brfrontiersin.org |

| Separation | C18 reversed-phase HPLC | researchgate.netresearchgate.net |

| Ionization | Electrospray Ionization (ESI) in positive and negative switch mode | researchgate.net |

| Detection Limit (LOD) | Low parts-per-trillion (e.g., 0.05 ng/mL) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are benchmark methods for the analysis of derivatized pyrimidinols, especially in complex environmental and biological matrices. researchgate.netresearchgate.net After derivatization to increase volatility, GC separates the components of the mixture, which are then detected and identified by the mass spectrometer. jmchemsci.com GC-MS provides structural information based on the mass spectrum of the compound, which can be compared to spectral libraries for identification. researchgate.net

GC-MS/MS offers even greater selectivity and sensitivity by reducing matrix interference, which is particularly beneficial for trace analysis. usp.brfrontiersin.org For example, a method for the analysis of the diazinon (B1670403) metabolite, 2-isopropyl-6-methyl-4-pyrimidinol, in sludge and soil samples involved pressurized liquid extraction, derivatization with MTBSTFA, and subsequent GC-MS analysis. researchgate.netresearchgate.net This approach achieved low limits of quantification, in the range of 4-62 ng/g. researchgate.net

Advanced Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. For 4-Pyrimidinol, 5-butyl-6-methyl-, a combination of extraction and cleanup steps is often necessary.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique uses immiscible solvents to partition the analyte from the sample matrix. usp.brfrontiersin.org

Solid-Phase Extraction (SPE): This has become a popular and efficient method for sample cleanup and concentration. core.ac.ukcdc.gov Universal sorbents like Oasis HLB are suitable for extracting a wide range of compounds, including pyrimidinol derivatives, from aqueous samples. core.ac.uk

Given the polar nature of 4-Pyrimidinol, 5-butyl-6-methyl-, derivatization is a key step for GC-based analysis. The primary goal is to block the active hydrogen on the hydroxyl group to reduce polarity and increase volatility.

Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to replace the active proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.netusp.brfrontiersin.org

Methylation: This involves the addition of a methyl group, for which reagents like ethereal diazomethane (B1218177) can be used. epa.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired stability of the derivative and the potential for side reactions. researchgate.netusp.br

Table 3: Common Derivatization Reagents for Pyrimidinol Analysis

| Reagent | Abbreviation | Derivative Formed | Reference |

|---|---|---|---|

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | trimethylsilyl (TMS) | usp.brfrontiersin.org |

| Ethereal diazomethane | - | Methyl ether | epa.gov |

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. It is employed to concentrate and purify analytes from a solution by partitioning them between a solid phase and a liquid phase. For pyrimidinol compounds, SPE is effective in removing interfering substances and concentrating the analyte prior to chromatographic analysis.

Principle of SPE: The principle of SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while the sample matrix and impurities pass through and are discarded. The analyte is then eluted from the cartridge using a small volume of a strong solvent.

Application to 5-Butyl-6-methyl-4-pyrimidinol: While specific SPE protocols for 5-butyl-6-methyl-4-pyrimidinol are not extensively documented, methods developed for other pyrimidinol derivatives, such as the diazinon metabolite 2-isopropyl-6-methyl-4-pyrimidinol (IMHP), can be adapted. nih.gov Hydroxylated polystyrene-divinylbenzene copolymers have been successfully used as sorbents for the extraction of IMHP from aqueous samples like urine. nih.gov Given the structural similarities, these sorbents are expected to be effective for 5-butyl-6-methyl-4-pyrimidinol as well.

Typical SPE Protocol: A general SPE protocol for the extraction of 5-butyl-6-methyl-4-pyrimidinol from an aqueous matrix would involve the following steps:

Conditioning: The SPE cartridge is conditioned by passing a solvent, typically methanol (B129727) followed by water, to wet the sorbent and activate it for sample retention.

Loading: The sample, with its pH adjusted if necessary, is passed through the cartridge. The non-polar butyl group and the pyrimidine ring of 5-butyl-6-methyl-4-pyrimidinol will interact with the non-polar stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar impurities.

Elution: The retained 5-butyl-6-methyl-4-pyrimidinol is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methyl acetate (B1210297). nih.gov

The selection of the appropriate SPE sorbent and solvents is crucial for achieving high recovery rates.

Table 1: Example SPE Protocol Parameters for Pyrimidinol Derivatives

| Parameter | Description | Example for a Related Pyrimidinol (IMHP) |

| SPE Sorbent | Stationary phase material | Hydroxylated polystyrene-divinylbenzene copolymer nih.gov |

| Conditioning Solvents | Solvents to prepare the sorbent | Methanol followed by deionized water |

| Sample Loading Volume | Volume of the sample passed through the cartridge | 10 mL (urine sample) |

| Washing Solvent | Solvent to remove interferences | Deionized water |

| Elution Solvents | Solvents to recover the analyte | Methyl acetate and acetonitrile nih.gov |

| Elution Volume | Volume of elution solvent used | 2 x 3 mL |

| Typical Recovery | Percentage of analyte recovered | >90% (for similar compounds) |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases. celignis.com It is a versatile method for sample cleanup and concentration, particularly for separating organic compounds from aqueous matrices. libretexts.org

Principle of LLE: LLE is based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. celignis.com The compound of interest will distribute itself between the two phases according to its partition coefficient. By selecting an appropriate organic solvent, the analyte can be selectively transferred from the aqueous phase to the organic phase, leaving behind water-soluble impurities. libretexts.org

Application to 5-Butyl-6-methyl-4-pyrimidinol: For 5-butyl-6-methyl-4-pyrimidinol, LLE can be effectively used to extract it from aqueous solutions. The presence of the butyl group increases its lipophilicity, favoring its partition into a non-polar organic solvent. The choice of solvent is critical and depends on the sample matrix and the desired purity of the extract. celignis.com Processes for recovering pyridine (B92270) derivatives often utilize solvents like alkyl acetates. google.com

Typical LLE Protocol:

The aqueous sample containing 5-butyl-6-methyl-4-pyrimidinol is placed in a separatory funnel.

An immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is added.

The funnel is shaken vigorously to ensure thorough mixing of the two phases and facilitate the transfer of the analyte into the organic layer. libretexts.org

The layers are allowed to separate, and the organic phase, now containing the analyte, is collected.

This process may be repeated multiple times with fresh solvent to maximize the extraction efficiency.

The combined organic extracts are then typically dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to a smaller volume before analysis.

The pH of the aqueous phase can be adjusted to optimize the extraction. Since 4-pyrimidinol exists in a tautomeric equilibrium with 4(3H)-pyrimidinone, controlling the pH can influence its charge state and solubility.

Table 2: Comparison of Common LLE Solvents for Pyrimidinol-like Compounds

| Solvent | Polarity | Boiling Point (°C) | Density (g/mL) | Key Considerations |

| Dichloromethane | Polar aprotic | 39.6 | 1.33 | Good for a wide range of organic compounds, but is denser than water. |

| Ethyl Acetate | Moderately polar | 77.1 | 0.902 | Less dense than water, good extraction efficiency for moderately polar compounds. google.com |

| Hexane | Non-polar | 68.5 | 0.655 | Suitable for extracting non-polar compounds, less effective for more polar pyrimidinols. |

| Methyl tert-butyl ether (MTBE) | Moderately polar | 55.2 | 0.740 | Good alternative to diethyl ether with lower peroxide formation tendency. |

Derivatization for Enhanced Detectability in Chromatographic Methods

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. youtube.com For gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar compounds, as well as to improve their chromatographic behavior and detection sensitivity. researchgate.net

Purpose of Derivatization in GC Analysis: Compounds containing polar functional groups, such as the hydroxyl group in 5-butyl-6-methyl-4-pyrimidinol, can exhibit poor peak shape (tailing) and low sensitivity in GC due to their tendency to adsorb onto the active sites of the GC column. youtube.com Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar group, making the molecule more volatile and less prone to adsorption. youtube.com

Application to 5-Butyl-6-methyl-4-pyrimidinol: Silylation is a common derivatization technique for compounds with hydroxyl groups. Silylating reagents react with the hydroxyl group to form a more volatile and thermally stable trimethylsilyl (TMS) ether. For the analysis of the related compound 2-isopropyl-6-methyl-4-pyrimidinol, derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a stable tert-butyldimethylsilyl (TBDMS) derivative has been successfully applied. nih.gov This approach is directly applicable to 5-butyl-6-methyl-4-pyrimidinol.

Typical Derivatization Protocol (Silylation):

The dried extract containing 5-butyl-6-methyl-4-pyrimidinol is placed in a reaction vial.

A silylating reagent, such as MTBSTFA or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added, often in a solvent like pyridine or acetonitrile. Pyridine can act as a catalyst and an acid scavenger, driving the reaction forward. researchgate.net

The vial is sealed and heated (e.g., at 60-80°C) for a specific duration to ensure complete reaction.

After cooling, the derivatized sample is ready for direct injection into the GC-MS system.

The resulting derivative will have a higher molecular weight but will be significantly more volatile and produce a sharper, more symmetrical peak in the chromatogram, leading to improved quantification.

Table 3: Common Silylating Reagents for Derivatization of Hydroxyl Groups

| Reagent | Abbreviation | Derivative Formed | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, byproducts are volatile and do not interfere with chromatography. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Most volatile of the TMS-acetamides, very strong silyl (B83357) donor. |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms TBDMS derivatives which are more stable to hydrolysis than TMS ethers. nih.gov |

Exploration of 4 Pyrimidinol, 5 Butyl 6 Methyl and Its Derivatives in Advanced Research Applications

Design and Synthesis of Novel Pyrimidinol Derivatives for Targeted Research

The inherent versatility of the pyrimidine (B1678525) ring allows for extensive modification, enabling the creation of a diverse library of derivatives for targeted research applications. The strategic manipulation of substituents on the 4-pyrimidinol core is a key strategy in medicinal chemistry and materials science.

Strategic Modification of Substituents on the Pyrimidine Core

The properties and potential applications of pyrimidinol derivatives can be finely tuned by altering the substituents at various positions of the pyrimidine ring. The butyl group at position 5 and the methyl group at position 6 of the title compound are primary sites for modification. For instance, varying the length and branching of the alkyl chain at the 5-position can significantly influence the lipophilicity of the molecule, a critical parameter for its biological activity and interaction with cellular membranes.

Furthermore, the introduction of different functional groups, such as amino or dimethylamino groups, can lead to compounds with distinct electronic and steric properties. A notable example is the derivative Dimethirimol, where a dimethylamino group is present at the 2-position of the 5-butyl-6-methyl-4-pyrimidinol scaffold. sielc.com This strategic modification highlights how targeted changes to the pyrimidine core can yield compounds with specific functionalities.

Table of Selected Pyrimidinol Derivatives and their Substitutions

| Base Scaffold | Position 2 Substituent | Position 5 Substituent | Position 6 Substituent | Resulting Compound |

| 4-Pyrimidinol | H | Butyl | Methyl | 4-Pyrimidinol, 5-butyl-6-methyl- |

| 4-Pyrimidinol | Amino | Butyl | Methyl | 2-Amino-5-butyl-6-methylpyrimidin-4-ol cymitquimica.com |

| 4-Pyrimidinol | Dimethylamino | Butyl | Methyl | Dimethirimol sielc.com |

Synthesis and Characterization of Novel Pyrimidinol Analogues

The synthesis of novel pyrimidinol analogues often involves multicomponent reactions that allow for the efficient construction of the pyrimidine core. researchgate.net A common and powerful method is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.net This approach allows for significant diversity in the final products by simply varying the initial building blocks.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating the synthesis of pyrimidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net For instance, the synthesis of 2-oxo (or thioxo)-4-phenyl-5-carbethoxy-6-methyl-1,2,3,4-tetrahydropyrimidine derivatives has been successfully achieved using microwave irradiation. researchgate.net

Once synthesized, the characterization of these new analogues is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.

Infrared (IR) Spectroscopy: This technique helps in identifying the functional groups present in the molecule. researchgate.net

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Role as a Chemical Building Block in Complex Organic Synthesis

Beyond its own potential applications, 4-Pyrimidinol, 5-butyl-6-methyl- and its derivatives serve as versatile building blocks for the construction of more complex molecular architectures.

Precursors for Heterocyclic Systems and Polycyclic Architectures

The pyrimidine ring is a fundamental unit that can be elaborated upon to create fused heterocyclic systems. For example, pyrimidine derivatives can be used as precursors in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for a range of biological activities. nih.gov The synthesis of these fused systems often involves the condensation of a suitably functionalized pyrimidine with other reagents to build the additional ring structures. nih.gov This modular approach allows for the systematic development of complex polycyclic molecules with potential applications in medicinal chemistry and drug discovery.

Scaffolds for Specialty Chemicals and Materials Science Applications

The robust nature of the pyrimidine core makes it an excellent scaffold for the development of specialty chemicals. The functional groups on the pyrimidine ring can be readily modified to tailor the properties of the final product for specific applications. For instance, pyrimidine derivatives are used as intermediates in the synthesis of various industrial products. Their ability to be functionalized allows for the creation of molecules with desired characteristics, such as specific solubility, thermal stability, or optical properties, which are important in the field of materials science.

Catalytic Applications of Pyrimidinol Derivatives (e.g., as antioxidants or in organic transformations)

Certain pyrimidine derivatives have shown potential as antioxidants. nih.gov The antioxidant activity is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage. The electronic properties of the pyrimidine ring, influenced by its substituents, play a crucial role in this activity.

In the realm of organic transformations, while pyrimidines are often the target of catalytic synthesis, some derivatives can themselves exhibit catalytic properties or influence catalytic processes. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal catalysts to modulate their activity and selectivity in various organic reactions. Although direct catalytic use of 4-Pyrimidinol, 5-butyl-6-methyl- is not widely documented, the broader class of pyrimidinols holds potential in this area. Furthermore, the synthesis of pyrimidine derivatives often relies on catalysis, with various methods employing catalysts to improve efficiency and yield. researchgate.net For example, palladium-catalyzed synthesis methods have been developed for creating pyrimidine structures. researchgate.net

Advanced Physical Chemistry Studies

The unique electronic and structural characteristics of the pyrimidinol scaffold have prompted extensive investigation into its advanced physical chemistry properties. These studies are crucial for unlocking the potential of 5-butyl-6-methyl-4-pyrimidinol and its derivatives in materials science and other advanced research fields.

Photochemistry of Pyrimidinol Systems

The photochemical behavior of pyrimidinol systems is of significant interest, particularly in the context of environmental science and materials stability. The pyrimidine ring can absorb UV radiation, leading to a variety of photochemical reactions. The specific substituents on the ring, such as the butyl and methyl groups in 5-butyl-6-methyl-4-pyrimidinol, as well as the surrounding medium, heavily influence the degradation pathways and kinetics.

Research on related pyrimidinol compounds, often formed as degradation products of pesticides, provides insight into these processes. For instance, the photodegradation of 2-isopropyl-6-methyl-4-pyrimidinol, a hydrolysis product of the pesticide diazinon (B1670403), has been studied in aqueous solutions. researchgate.netresearchgate.net Such studies show that while some pyrimidinols may be resistant to direct photolysis in pure water, their degradation can be significantly accelerated in the presence of dissolved constituents found in natural waters, such as nitrate (B79036) ions or dissolved organic matter. researchgate.net These constituents can act as photosensitizers, generating reactive species like hydroxyl radicals (•OH) that readily attack the pyrimidinol ring, leading to its transformation. researchgate.net The photochemical stability of these compounds is a critical factor, with half-life values in some cases extending from 42 to 360 days, depending on environmental conditions. researchgate.net

Electrochemistry of Pyrimidinol Derivatives

The electrochemical properties of pyrimidinol derivatives are governed by the redox-active pyrimidine core. The nitrogen atoms within the heterocyclic ring can participate in electron transfer processes, and the electrochemical potential of these events can be finely tuned by the nature and position of substituents. While specific studies on 5-butyl-6-methyl-4-pyrimidinol are not extensively documented in public literature, the general principles of heterocyclic electrochemistry apply.

Studies on related pyrimidine and pyridinol structures show that they can be used to create hybrid materials with interesting electrochemical behaviors for applications in sensors and catalysis. yok.gov.tr The reduction and oxidation potentials are sensitive to substituent effects, a principle well-established in physical organic chemistry through frameworks like the Hammett equation. acs.org For example, electron-donating groups like alkyls (e.g., butyl and methyl) would be expected to increase the electron density of the pyrimidinol ring, generally making it easier to oxidize and harder to reduce compared to an unsubstituted pyrimidinol. These properties are fundamental for designing pyrimidinol-based systems for applications in molecular electronics or as redox mediators.

Supramolecular Interactions and Self-Assembly Involving Pyrimidinol Moieties

One of the most explored areas for pyrimidinol derivatives is their application in supramolecular chemistry, driven by their excellent hydrogen-bonding capabilities. The 4-pyrimidinol moiety can exist in tautomeric equilibrium with its 4(3H)-pyrimidinone form. This versatility allows it to act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined, multi-point hydrogen-bonding arrays.

A prominent example is the 2-ureido-4-pyrimidinone (UPy) unit, a derivative that leverages the pyrimidinone tautomer. acs.orgugent.be This moiety self-assembles with exceptionally high affinity into dimers through a quadruple hydrogen-bonding array, specifically a donor-donor-acceptor-acceptor (DDAA) motif. acs.org This strong and highly directional interaction has been widely used to create supramolecular polymers, where monomeric units are linked by these reversible hydrogen bonds. ugent.be The presence of an intramolecular hydrogen bond in the UPy monomer pre-organizes the molecule for this highly stable dimerization, with association constants exceeding 10⁶ M⁻¹ in chloroform. acs.org By attaching polymer chains to these UPy units, researchers have developed a wide range of dynamic materials, including self-healing rubbers and responsive gels. ugent.be The principles demonstrated with UPy systems are directly applicable to other pyrimidinol derivatives, including those based on the 5-butyl-6-methyl-4-pyrimidinol scaffold, for creating novel self-assembling and responsive materials. rsc.orgtue.nltue.nl

Non-Linear Optical (NLO) Properties of Pyrimidinol Salts and Complexes

Pyrimidinol derivatives, particularly when incorporated into "push-pull" molecular architectures, are promising candidates for non-linear optical (NLO) materials. nih.gov These materials can alter the properties of light, which is essential for applications in photonics, optical computing, and telecommunications. mdpi.com The NLO response arises from the interaction of a material with the intense electric field of a laser beam.

The pyrimidine ring, being electron-deficient, can act as an excellent acceptor core. When combined with electron-donating substituents, a significant intramolecular charge-transfer character can be established, which is a key requirement for a large second-order hyperpolarizability (β) and third-order hyperpolarizability (γ), the molecular coefficients that govern the NLO response. researchgate.netresearchgate.net

Research on salts of related pyrimidine derivatives, such as 2-amino-4-hydroxy-6-methylpyrimidine, has demonstrated their potential as NLO materials. researchgate.netresearchgate.net The NLO properties are often evaluated using the Z-scan technique, which can measure the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net Theoretical calculations using Density Functional Theory (DFT) are also widely employed to predict hyperpolarizabilities and to understand the structure-property relationships. nih.govresearchgate.net Studies have shown that the NLO response can be significantly enhanced in the crystalline solid state compared to the molecule in isolation, highlighting the importance of intermolecular interactions in the bulk material. nih.gov

| NLO Property | Typical Order of Magnitude for Pyrimidine Derivatives | Measurement/Calculation Method |

| Nonlinear Refractive Index (n₂) | 10⁻⁷ cm²/W | Z-scan researchgate.net |

| Nonlinear Absorption Coeff. (β) | 10⁻³ cm/W | Z-scan researchgate.net |

| Third-order Susceptibility (χ⁽³⁾) | 10⁻⁶ esu | Z-scan researchgate.netresearchgate.net |

| Second-order Hyperpolarizability (γ) | 10⁻²⁶ esu | Z-scan Measurement researchgate.net |

This table presents typical values found for NLO-active organic salts containing pyrimidine moieties and should be considered illustrative for the potential of the class of compounds.

Computational Drug Discovery and Scaffold Optimization (Non-clinical focus)

Computational methods play an indispensable role in modern chemistry and drug discovery, allowing for the rapid assessment of molecular properties and the optimization of chemical scaffolds before committing to costly and time-consuming synthesis.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction through Computational Methods

In the early, non-clinical phase of research, in silico tools are used to predict the ADMET properties of a chemical scaffold like 4-pyrimidinol, 5-butyl-6-methyl-. scispace.com These predictions help to identify potential liabilities and guide the design of derivatives with more favorable drug-like characteristics. Various computational models and online platforms, such as pkCSM and SwissADME, are available for these predictions. nih.govmdpi.com

Key predicted properties include:

Absorption: Parameters like intestinal absorption (HIA), and adherence to empirical rules like Lipinski's Rule of Five and Veber's Rule, which correlate physicochemical properties with oral bioavailability. nih.gov

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes.

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of potential toxicities such as AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

For the 4-pyrimidinol, 5-butyl-6-methyl- scaffold, a hypothetical in silico analysis would provide crucial data to guide its optimization for potential biological applications.

| ADMET Parameter | Predicted Property for a Pyrimidinol Scaffold | Importance in Scaffold Optimization |

| Molecular Weight | ~166.22 g/mol smolecule.com | Complies with Lipinski's Rule (<500), good starting point. |